molecular formula C8H7NO3 B2403299 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid CAS No. 1256818-33-3

5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2403299
CAS No.: 1256818-33-3
M. Wt: 165.148
InChI Key: AGKLLTIBCYMULN-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid: is a heterocyclic compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound is characterized by a fused ring structure comprising a furan ring and a pyridine ring, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of alkyl 2-methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates with appropriate reagents under microwave-assisted conditions. This eco-friendly approach reduces the use of solvents and simplifies the work-up procedures, offering moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis suggests potential scalability for industrial applications, given its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By binding to these targets, the compound can modulate downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, ultimately affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and the presence of both furan and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8(11)5-1-6-3-12-4-7(6)9-2-5/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKLLTIBCYMULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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